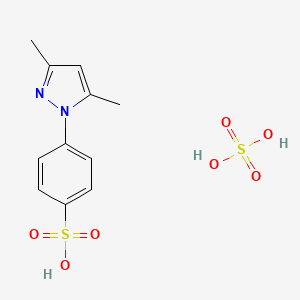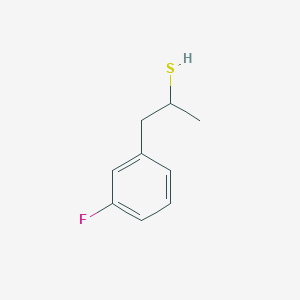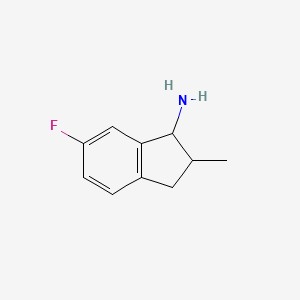![molecular formula C11H16O2 B13072163 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Bicyclo[222]octan-2-yl}-3-oxopropanal is an organic compound with the molecular formula C11H16O2 It features a bicyclo[222]octane core, which is a saturated bicyclic structure, and an oxopropanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal can be achieved through several synthetic routes. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclo[2.2.2]octane core, which is then further functionalized to introduce the oxopropanal group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and functional group transformations, under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal involves its interaction with molecular targets and pathways in biological systems. The bicyclo[2.2.2]octane core provides a rigid and stable framework, while the oxopropanal group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A similar compound with a saturated bicyclic structure but lacking the oxopropanal group.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system.
2-Oxabicyclo[2.2.2]octane: A compound with an oxygen atom in the bicyclic structure.
Uniqueness
3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal is unique due to the presence of both the bicyclo[2.2.2]octane core and the oxopropanal group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.2]octanyl)-3-oxopropanal |
InChI |
InChI=1S/C11H16O2/c12-6-5-11(13)10-7-8-1-3-9(10)4-2-8/h6,8-10H,1-5,7H2 |
Clave InChI |
ABRPVIUNQORTTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1CC2C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)
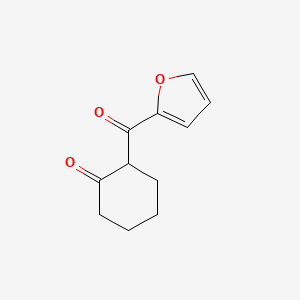
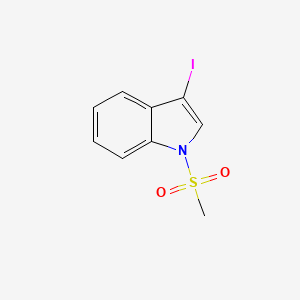

![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
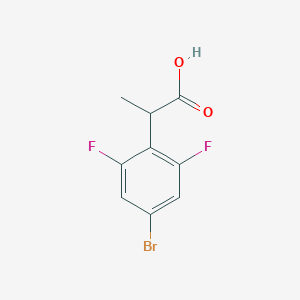
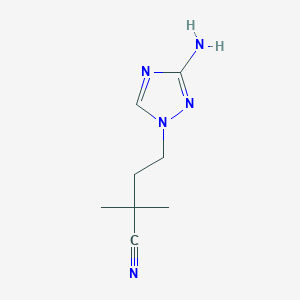
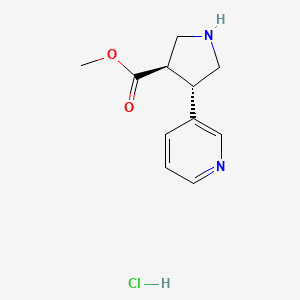
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)

